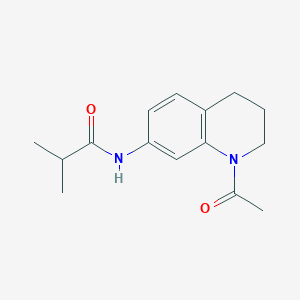

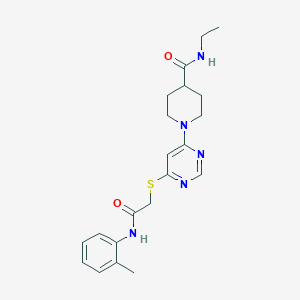

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide” is a chemical compound that belongs to the class of tetrahydroquinolines . Tetrahydroquinolines are a large group of natural products that have been targeted by many research groups due to their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .

Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines has been reported using a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Chemical Reactions Analysis

Tetrahydroquinolines can be synthesized through various reactions, including the Knoevenagel condensation, aza-Michael–Michael addition, and others . These reactions are valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

- Facile Synthesis Techniques : Research includes the development of facile synthesis techniques for related compounds, demonstrating the potential for efficient production of complex molecules. For instance, a high-yielding cyclisation process for producing derivatives of the compound has been detailed, indicating the synthetic versatility of these compounds (King, 2007).

- Novel Antibiotics : Certain tetrahydroquinoline derivatives have shown high biological activity against bacteria and fungi, suggesting their potential as novel antibiotics (Asolkar et al., 2004).

Pharmacological Potential

- Anticonvulsant Properties : Tetrahydroisoquinoline derivatives have been designed as noncompetitive AMPA receptor antagonists based on molecular modeling studies, exhibiting significant anticonvulsant properties. This highlights their potential in developing new treatments for epilepsy (Gitto et al., 2003).

- Positron Emission Tomography (PET) Ligands : Synthesis of carbon-11 and fluorine-18 labeled tetrahydroisoquinoline derivatives as potential PET ligands for imaging brain diseases showcases the intersection of chemistry and neurology in advancing diagnostic techniques (Gao et al., 2006).

Chemical Biology and Drug Discovery

- Aldose Reductase Inhibitors : Isoquinoline derivatives have been explored for their potential as aldose reductase inhibitors, indicating their possible application in treating diabetic complications (Malamas & Hohman, 1994).

- Antitumor and Cytotoxic Activities : New compounds, including isoquinoline derivatives, have been identified with significant antitumor and cytotoxic activities, contributing to the search for novel cancer therapies (Toukam et al., 2021).

Orientations Futures

Tetrahydroquinolines have garnered a lot of attention in the scientific community due to their diverse biological activities and their abundance in natural products . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . Future research may focus on the development of more efficient synthesis methods and the exploration of new biological activities.

Propriétés

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10(2)15(19)16-13-7-6-12-5-4-8-17(11(3)18)14(12)9-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHWLSKJGASOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2829702.png)

![3-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2829704.png)

![Methyl 1-oxaspiro[2.4]heptane-4-carboxylate](/img/structure/B2829705.png)

![8-Oxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2829710.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)propionamide](/img/structure/B2829711.png)

![2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol](/img/structure/B2829716.png)

![2-[(3-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2829717.png)